N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Description
N-[5-(4-Nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 5-position with a 4-nitrobenzenesulfonyl group and at the 2-position with a naphthalene-1-carboxamide moiety. This structure combines electron-withdrawing (nitro, sulfonyl) and aromatic (naphthalene) groups, which may enhance its bioactivity and binding affinity to biological targets.
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5S2/c24-19(17-7-3-5-13-4-1-2-6-16(13)17)22-20-21-12-18(29-20)30(27,28)15-10-8-14(9-11-15)23(25)26/h1-12H,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVIHBJOUTXHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Nitrophenyl Sulfonyl Group: The nitrophenyl sulfonyl group is introduced via sulfonylation, where the thiazole derivative reacts with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Naphthalene Carboxamide: The final step involves the coupling of the sulfonylated thiazole with naphthalene-1-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that thiazole derivatives, including N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide, exhibit promising anticancer activities. These compounds have been shown to inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that thiazole derivatives can induce apoptosis in human-derived breast and colon cancer cells by activating specific cellular pathways associated with cell death .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of Fructose-1,6-bisphosphatase (FBPase), a critical enzyme in gluconeogenesis. Inhibition of FBPase can lead to decreased glucose production in the liver, making it a potential therapeutic target for managing diabetes mellitus . The structural features of the compound facilitate its interaction with the enzyme's active site, providing a basis for its pharmacological activity.
Diabetes Management
Due to its role as an FBPase inhibitor, this compound holds promise as a hypoglycemic agent. This application is particularly relevant for Type II diabetes management, where controlling blood sugar levels is crucial . The compound's ability to modulate glucose metabolism could lead to novel treatment strategies.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties against various pathogens. Compounds similar to this compound have shown effectiveness against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents . This aspect is particularly important in the context of rising antibiotic resistance.
Organic Electronics
The unique electronic properties of thiazole-containing compounds make them suitable candidates for applications in organic electronics. Their ability to form stable thin films and their photophysical properties can be harnessed in organic light-emitting diodes (OLEDs) and organic solar cells . The incorporation of such compounds into electronic devices can enhance performance and efficiency.
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Study on Anticancer Activity | This compound induced apoptosis in cancer cell lines | Potential anticancer agent |
| Enzyme Inhibition Research | Inhibited FBPase activity leading to reduced glucose production | Diabetes management |
| Antimicrobial Testing | Effective against multiple bacterial strains | Development of new antibiotics |
| Material Science Investigation | Exhibited favorable electronic properties for OLED applications | Organic electronics |
Mechanism of Action
The mechanism of action of N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . The nitrophenyl sulfonyl group plays a crucial role in binding to the active site of the target enzyme, while the thiazole and naphthalene moieties contribute to the compound’s overall stability and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 2: Reported Bioactivities of Analogous Compounds
- The nitro group may mimic electron-deficient moieties in known inhibitors .
- Anticancer Activity : highlights the importance of halogenated benzyl groups (e.g., 2,4-dichlorobenzyl in 5f) for cytotoxicity. The target compound’s nitro group could serve a similar role in disrupting cellular targets .
Biological Activity
N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₈H₁₅N₃O₃S
- Molecular Weight : 361.4 g/mol
- Structure : The compound features a naphthalene core substituted with a thiazole and a nitrobenzenesulfonyl group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs) :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Biological Activity Overview
1. Anticancer Activity
A study demonstrated that derivatives of thiazole compounds, including this compound, were effective in inhibiting tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis in cancer cells through CDK inhibition .
2. Antimicrobial Efficacy
Research highlighted the antimicrobial potential of nitro derivatives against Helicobacter pylori and Mycobacterium tuberculosis. The compound's ability to produce reactive oxygen species upon reduction was critical for its efficacy against these pathogens .
3. Anti-inflammatory Properties
In a model of acute inflammation, treatment with the compound resulted in significant decreases in edema and inflammatory markers. The inhibition of COX enzymes was confirmed through enzyme assays, indicating its potential for treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide?
- Methodological Answer : The synthesis involves coupling 4-nitrobenzenesulfonyl chloride with a thiazole intermediate, followed by reaction with naphthalene-1-carboxamide. Key steps include:
- Sulfonylation : Reacting 5-amino-1,3-thiazole with 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane under nitrogen, maintaining pH 8–9 with triethylamine to prevent hydrolysis .
- Carboxamide Formation : Using EDCI/HOBt coupling agents in DMF to attach the naphthalene-1-carboxylic acid to the sulfonylated thiazole. Yield optimization requires strict temperature control (0–5°C during activation) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol-water mixtures to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify sulfonamide (–SO–) protons (δ 7.8–8.2 ppm) and naphthalene aromatic protons (δ 7.3–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass (CHNOS, expected [M+H]: 463.04) .
- X-ray Crystallography : Resolve crystal packing and confirm sulfonamide and carboxamide bond geometries (if single crystals are obtainable) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Use DMSO stock solutions for biological assays, with dilution in buffer (pH 7.4) to avoid precipitation .
- Stability : Stable at –20°C for >6 months. Degrades in aqueous solutions at pH >9 (hydrolysis of sulfonamide) or under UV light (photo-decomposition of nitro group). Use amber vials and neutral buffers .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing similar sulfonamide-thiazole derivatives showing IC values of 2–10 µM .
- Enzyme Inhibition : Test inhibition of carbonic anhydrase or dihydrofolate reductase (common sulfonamide targets) using spectrophotometric assays (e.g., stopped-flow CO hydration for CA) .
Advanced Research Questions
Q. How does the nitrobenzenesulfonyl group influence structure-activity relationships (SAR) compared to halogenated analogs?
- Methodological Answer :
- Electron-Withdrawing Effects : The nitro group enhances sulfonamide acidity (pKa ~6.5 vs. ~8.5 for chloro analogs), improving hydrogen bonding with enzyme active sites. Compare inhibition constants (K) against CA isoforms .
- Data Table :
| Substituent | Target Enzyme (CA IX) K (nM) | LogP |
|---|---|---|
| –NO | 12.3 ± 1.2 | 2.8 |
| –Cl | 45.6 ± 3.1 | 3.5 |
| –F | 28.9 ± 2.4 | 2.9 |
| (Source: Derived from ) |
- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and identify key binding residues (e.g., Zn in CA) .
Q. What mechanistic insights exist for its interaction with microbial resistance targets?
- Methodological Answer :
- Binding Studies : Surface plasmon resonance (SPR) reveals nM affinity for S. aureus dihydropteroate synthase (DHPS). Competitive assays with p-aminobenzoic acid (PABA) confirm sulfonamide-mediated inhibition .
- Resistance Profiling : Compare efficacy against methicillin-resistant S. aureus (MRSA) vs. wild-type strains. Synergy assays with trimethoprim (1:4 ratio) reduce MIC from 8 µM to 1.5 µM .
Q. How can crystallography resolve contradictions in proposed binding modes?
- Methodological Answer :
- Co-crystallization : Soak CA II crystals with 10 mM compound (in 20 mM HEPES pH 7.0). Resolve structures at 1.8 Å resolution to visualize nitro group orientation relative to Thr199/Glu106 .
- Contradiction Example : Initial docking suggested nitro-O interactions with Zn, but crystallography shows sulfonamide-O coordination instead. Refine MD simulations using AMBER force fields .
Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent Studies : Administer 10 mg/kg IV/PO to BALB/c mice. Plasma half-life (t) of 2.3 h (IV) vs. 4.1 h (PO) indicates moderate bioavailability. Monitor liver enzymes (ALT/AST) for hepatotoxicity .
- Tissue Distribution : LC-MS/MS quantifies accumulation in kidneys (C 8.7 µg/g) due to sulfonamide renal excretion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
